molecular formula C11H14O4 B14198404 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid CAS No. 832721-51-4

6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid

Katalognummer: B14198404
CAS-Nummer: 832721-51-4
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: ZYVXBAQMKQHIPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as phenols and aldehydes.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzofuran ring can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid: Lacks the ethyl group.

    6-Methyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid: Contains a methyl group instead of an ethyl group.

Uniqueness

6-Ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a(2H)-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

832721-51-4

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

6-ethyl-2-oxo-3,3a,4,7-tetrahydro-1-benzofuran-7a-carboxylic acid

InChI

InChI=1S/C11H14O4/c1-2-7-3-4-8-5-9(12)15-11(8,6-7)10(13)14/h3,8H,2,4-6H2,1H3,(H,13,14)

InChI-Schlüssel

ZYVXBAQMKQHIPU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CCC2CC(=O)OC2(C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.